REACTION_SMILES
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[CH2:4]([CH2:5][CH2:6][CH3:7])[N:8]([S:9][Cl:10])[CH2:11][CH2:12][CH2:13][CH3:14].[CH3:15][NH:16][C:17]([O:18][c:19]1[cH:20][cH:21][cH:22][c:23]2[c:27]1[O:26][C:25]([CH3:28])([CH3:29])[CH2:24]2)=[O:30].[CH3:31][CH2:32][N:33]([CH2:34][CH3:35])[CH2:36][CH3:37].[CH3:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43].[O:1]=[S:2]=[O:3].[OH2:44]>>[CH2:4]([CH2:5][CH2:6][CH3:7])[N:8]([S:9][CH2:15][NH:16][C:17]([O:18][c:19]1[cH:20][cH:21][cH:22][c:23]2[c:27]1[O:26][C:25]([CH3:28])([CH3:29])[CH2:24]2)=[O:30])[CH2:11][CH2:12][CH2:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCN(CCCC)SCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)Oc1cccc2c1OC(C)(C)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCCN(CCCC)SCNC(=O)Oc1cccc2c1OC(C)(C)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |